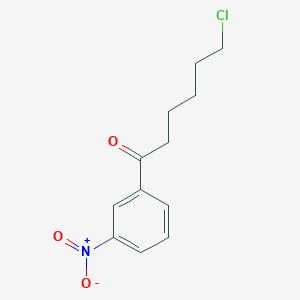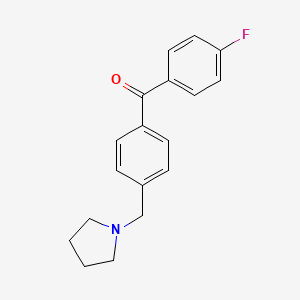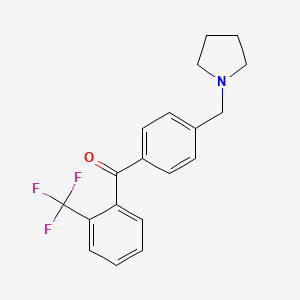
3-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound that belongs to the class of benzophenone derivatives . It has a CAS Number of 898788-68-6 and a molecular weight of 312.39 . The IUPAC name for this compound is (4-fluorophenyl){3-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone .
Molecular Structure Analysis
The InChI code for “3-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone” is 1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-15-3-2-4-17(13-15)19(23)16-5-7-18(20)8-6-16/h2-8,13H,9-12,14H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone” include a molecular weight of 312.39 . Unfortunately, other specific properties like boiling point, melting point, and density were not available in the search results.Scientific Research Applications
Alzheimer's Disease Research
- Application : Benzophenone derivatives, including structures related to 3-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone, are studied for their potential in treating Alzheimer's disease. They act against β-secretase and acetylcholinesterase and can counteract intracellular ROS formation, indicating their promise in anti-Alzheimer drug development (Belluti et al., 2014).
Synthesis and Substituent Effect Analysis
- Application : Fluorinated benzophenone compounds, similar to 3-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone, have been synthesized and analyzed. These compounds are created through condensation reactions, with their spectral data and substituent effects being a focus of research, providing insights into their chemical behavior and potential applications (Balaji et al., 2015).
Photochemistry and Photoprotection
- Application : Benzophenone derivatives, including fluorinated variants, are known for their photochemical properties. They are studied for their potential use in sunscreen formulations and their photoprotective effects against UV radiation. This research is critical in developing more effective and safer sunscreen products (Janjua et al., 2008).
Structural and Physicochemical Studies
- Application : Fluorinated benzophenone compounds, structurally related to 3-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone, have been the subject of extensive structural and physicochemical analyses. These studies involve crystallographic and conformational analyses, providing valuable information for the design of new materials and pharmaceutical compounds (Huang et al., 2021).
Anti-Cancer Research
- Application : Research into benzophenone analogs includes exploring their role in inhibiting tumor growth. Studies focus on their effects on angiogenesis and apoptosis, making them potential candidates for developing new anti-cancer drugs (Mohammed & Khanum, 2018).
properties
IUPAC Name |
(3-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-15-5-7-16(8-6-15)19(23)17-3-2-4-18(20)13-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKZTMSVRDPHPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642972 |
Source


|
| Record name | (3-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-65-8 |
Source


|
| Record name | Methanone, (3-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate](/img/structure/B1325548.png)
![Ethyl 5-oxo-5-[(4-pyrrolidinomthyl)phenyl]valerate](/img/structure/B1325549.png)
![Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate](/img/structure/B1325550.png)
![Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate](/img/structure/B1325551.png)